molecular formula C9H9ClN2O4 B1490504 2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide CAS No. 522601-84-9

2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide

Cat. No. B1490504
CAS RN: 522601-84-9
M. Wt: 244.63 g/mol
InChI Key: YICVOSAYOTXRNP-UHFFFAOYSA-N
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Description

“2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide” is a complex organic compound that contains several functional groups. It has a benzamide group (a benzene ring attached to a carboxamide), a nitro group (NO2) attached to the benzene ring, and a chloro group (Cl) attached to an ethyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzamide core would likely contribute to the compound’s rigidity, while the nitro, chloro, and hydroxyethyl groups could influence its reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the other reactants present. The nitro group is typically reactive and could undergo reduction reactions. The chloro group might be displaced in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitro and carboxamide groups could increase the compound’s solubility in polar solvents .

Scientific Research Applications

Properties and Structure

One study delves into the properties and structural analysis of N-chloro-N-methoxy-4-nitrobenzamide, revealing its high pyramidality degree of the amide nitrogen atom in the O–N–Cl moiety. This research provides insights into selective formation reactions and methanolysis, highlighting the compound's structural characteristics and reactivity under specific conditions (Vasiliy G. Shtamburg et al., 2012).

Medicinal Nitro-compounds

Another relevant study investigates the photo-rearrangement of N-aryl-2-nitrobenzamides, which includes the discussion of nitrobenzanilide rearrangements and the formation of azo-compounds upon exposure to light. This research can be pivotal for understanding the light-induced reactivity of nitrobenzamide derivatives and their potential applications in medicinal chemistry (B. Gunn & M. Stevens, 1973).

DNA Crosslinking Agents

Research identifying the synthesis and properties of 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide, a novel DNA crosslinking agent derived from CB1954, explores the compound's ability to induce cytotoxicity and DNA interstrand crosslinking. This study offers insights into the compound's potential efficacy in situ activation of prodrugs by endogenous enzymes or through targeted therapy (R. Knox et al., 1993).

Antidiabetic Agents

A study on the synthesis, molecular docking, and simulation of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents provides evidence of their in vitro activity against α-glucosidase. This research contributes to understanding the structural-activity relationship and the potential therapeutic applications of nitrobenzamide derivatives in diabetes management (Samridhi Thakral et al., 2020).

Mechanism of Action

Without specific context (such as the compound’s use as a drug or a pesticide), it’s difficult to predict the mechanism of action of this compound .

properties

IUPAC Name

2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O4/c10-8-5-6(12(15)16)1-2-7(8)9(14)11-3-4-13/h1-2,5,13H,3-4H2,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YICVOSAYOTXRNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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